molecular formula C8H6N2O2 B103064 4-oxido-1H-quinoxalin-4-ium-2-one CAS No. 17508-35-9

4-oxido-1H-quinoxalin-4-ium-2-one

Cat. No. B103064
CAS RN: 17508-35-9
M. Wt: 162.15 g/mol
InChI Key: XNSYCGZYOOUZKL-UHFFFAOYSA-N
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Description

4-oxido-1H-quinoxalin-4-ium-2-one is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. It is a quinoxaline derivative that contains an oxido group and a quaternary ammonium cation. The compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-oxido-1H-quinoxalin-4-ium-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cancer cell growth or by scavenging free radicals and reactive oxygen species.

Biochemical And Physiological Effects

Studies have shown that 4-oxido-1H-quinoxalin-4-ium-2-one has several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to have antibacterial properties, making it useful in the study of bacterial infections.

Advantages And Limitations For Lab Experiments

One advantage of 4-oxido-1H-quinoxalin-4-ium-2-one is that it can be easily synthesized using various methods. Additionally, the compound has several potential applications in scientific research, making it a useful tool for studying various diseases and biological processes. However, one limitation is that the compound may have toxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-oxido-1H-quinoxalin-4-ium-2-one. One direction is to further investigate its potential anti-cancer properties and its mechanism of action. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to determine the toxicity of the compound and its potential side effects. Finally, the synthesis of novel derivatives of 4-oxido-1H-quinoxalin-4-ium-2-one may lead to the discovery of compounds with improved properties and potential applications in scientific research.

Synthesis Methods

4-oxido-1H-quinoxalin-4-ium-2-one can be synthesized using several methods, including the reaction of 2-aminoquinoxaline with dimethyl sulfate in the presence of sodium hydroxide. Another method involves the reaction of 2-aminoquinoxaline with methyl iodide in the presence of potassium carbonate. The compound can also be synthesized using other quinoxaline derivatives as starting materials.

Scientific Research Applications

4-oxido-1H-quinoxalin-4-ium-2-one has been found to have several potential applications in scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. The compound has also been found to have antioxidant properties, which makes it useful in the study of oxidative stress and related diseases. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

17508-35-9

Product Name

4-oxido-1H-quinoxalin-4-ium-2-one

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4-oxido-1H-quinoxalin-4-ium-2-one

InChI

InChI=1S/C8H6N2O2/c11-8-5-10(12)7-4-2-1-3-6(7)9-8/h1-5H,(H,9,11)

InChI Key

XNSYCGZYOOUZKL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-]

Other CAS RN

17508-35-9

synonyms

2(1H)-Quinoxalinone, 4-oxide

Origin of Product

United States

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